molecular formula C7H13NO2 B13494341 {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol

{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol

Cat. No.: B13494341
M. Wt: 143.18 g/mol
InChI Key: KDAGGBWORBMBPQ-UHFFFAOYSA-N
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Description

{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol (CAS 2742652-67-9) is a high-value bicyclic scaffold of interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol, features a unique 2-oxabicyclo[2.1.1]hexane skeleton substituted with both an aminomethyl and a hydroxymethyl functional group . This specific arrangement makes it a versatile and sophisticated building block, particularly for the synthesis of complex molecules. Its structure suggests potential application in constructing conformationally constrained pharmacophores, which are crucial for developing new active pharmaceutical ingredients (APIs) and probing biological targets . The presence of two reactive sites (amino and alcohol groups) allows for further synthetic elaboration, enabling researchers to create diverse chemical libraries. This product is intended for use as a chemical intermediate in laboratory settings. Strictly for Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(4-amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl)methanol

InChI

InChI=1S/C7H13NO2/c1-6-3-7(8,4-6)5(2-9)10-6/h5,9H,2-4,8H2,1H3

InChI Key

KDAGGBWORBMBPQ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)CO)N

Origin of Product

United States

Preparation Methods

Construction of the Oxabicyclo[2.1.1]hexane Core

A common approach starts with a photochemical or catalytic cyclization of dienes or appropriate precursors to form the bicyclic ring:

  • Photochemical [2+2] Cycloaddition : Using diene precursors generated in situ from propargyl alcohol derivatives, copper-catalyzed coupling with phenyl magnesium bromide, followed by Michael addition with methyl propiolate, yields a diene intermediate. This intermediate undergoes UV irradiation to form the bicyclic oxabicyclo[2.1.1]hexane scaffold.

  • Copper-Catalyzed Reactions : Copper (I) catalysis facilitates coupling reactions to build the bicyclic framework, often followed by functionalization steps.

Introduction of Hydroxymethyl Group

Hydroxymethylation is typically achieved by selective oxidation or nucleophilic substitution:

  • Starting from bicyclic ketones, reduction with sodium borohydride (NaBH4) in methanol yields the corresponding bicyclic alcohols with hydroxymethyl substituents.

  • Oxidation of primary alcohols to carboxylic acids or further transformations can be performed using RuCl3/NaIO4 mixtures.

Amination of the Hydroxymethyl Position

Amination is achieved through a multi-step sequence involving mesylation, azidation, and reduction:

  • Mesylation : The primary alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) under mild conditions, yielding a good leaving group.

  • Azidation : Treatment of the mesylate with sodium azide (NaN3) introduces the azide group, which serves as a masked amine.

  • Reduction : Catalytic hydrogenolysis of the azide to the amine is performed using Pd/C catalysts. Using saturated ammonia in methanol as solvent improves selectivity and yield, preventing side reactions.

Methylation at the 1-Position

Methylation is generally conducted via alkylation reactions:

  • Treatment of the bicyclic amino alcohol with methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) in DMF results in methylation at the nitrogen or carbon center, depending on conditions.

Detailed Experimental Procedures

Step Reagents & Conditions Outcome & Yield Notes
Photochemical Cyclization Propargyl alcohol → Copper-catalyzed coupling with phenyl magnesium bromide → Michael addition with methyl propiolate → UV irradiation Bicyclic oxabicyclo[2.1.1]hexane intermediate, ~71% yield over 3 steps Crude diene used directly to avoid decomposition and chromatography
Reduction of Ketone to Alcohol NaBH4 in MeOH, 0°C to RT Bicyclic alcohol with hydroxymethyl group, quantitative yield Mild conditions preserve stereochemistry
Mesylation of Alcohol MsCl, base, mild conditions Mesylate intermediate, ~99% yield Clean conversion, mild conditions prevent side reactions
Azidation NaN3, DMF or appropriate solvent Azide intermediate, ~94% yield High yield, prepares for amine introduction
Catalytic Hydrogenolysis Pd/C, H2, saturated ammonia in MeOH Amino derivative, ~91% yield Saturated ammonia suppresses side reactions
Methylation MeI, K2CO3, DMF, RT overnight Methylated bicyclic amino alcohol, ~70% yield Standard alkylation protocol

Research Findings and Considerations

  • The photochemical approach to bicyclic oxabicyclo[2.1.1]hexane synthesis is scalable and uses inexpensive starting materials, making it suitable for gram-scale synthesis.

  • Avoidance of column chromatography in intermediate steps reduces product loss and decomposition, improving overall yield.

  • Mesylation and azidation steps require careful control of reaction conditions to prevent side reactions and ensure high purity of intermediates.

  • Hydrogenolysis in the presence of saturated ammonia is a key modification enhancing the selectivity of azide reduction to amine, which is otherwise sluggish and prone to side reactions.

  • Oxidation methods using RuCl3/NaIO4 enable further functionalization of hydroxymethyl groups, allowing access to carboxylic acid derivatives if needed for downstream chemistry.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Yield (%) Reference
Bicyclic Core Formation Copper-catalyzed coupling + UV irradiation Propargyl alcohol, Cu catalyst, methyl propiolate 71 (3 steps)
Ketone Reduction to Alcohol NaBH4 reduction NaBH4, MeOH Quantitative
Alcohol Mesylation Mesyl chloride, base MsCl, base 99
Azidation Sodium azide substitution NaN3 94
Azide Reduction to Amine Catalytic hydrogenolysis Pd/C, H2, saturated NH3/MeOH 91
Methylation Alkylation with methyl iodide MeI, K2CO3, DMF 70

Chemical Reactions Analysis

Types of Reactions

{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

  • Molecular Formula: C₆H₁₁NO₂
  • Key Differences: Substituent positions: The amino group is at position 4, but the hydroxymethyl is at position 1 instead of 3. Impact: Altered hydrogen-bonding capacity and solubility due to positional isomerism.

Ethyl 4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate Hydrochloride

  • Molecular Formula: C₈H₁₄ClNO₃
  • Key Differences :
    • Functional group: An ethyl ester replaces the hydroxymethyl group.
    • Impact : The ester group increases lipophilicity, enhancing membrane permeability. The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations .

[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl Acetate

  • Molecular Formula : C₉H₁₄O₄
  • Key Differences :
    • Acetate group at position 1: Acts as a prodrug moiety.
    • Impact : The acetate ester may slow metabolic degradation, prolonging half-life. Predicted density (1.291 g/cm³) and boiling point (275.1°C) suggest higher stability than the target compound .

Functional Group Variations

Amino vs. Trifluoromethyl Substituents

  • This substitution may improve blood-brain barrier penetration .

Hydrochloride Salts vs. Free Bases

  • [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride Molecular Formula: C₇H₁₄ClNO₂ Impact: The hydrochloride salt increases solubility (critical for IV administration) but may alter pH-dependent binding interactions compared to the free base form of the target compound .

Predicted Collision Cross Section (CCS)

  • {1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol: Predicted CCS for [M+H]+: 124.0 Ų . Comparison: The dimethyl substitution increases hydrophobicity (CCS ~124 Ų) versus the target compound’s amino group, which likely lowers CCS due to polar interactions .

Biological Activity

{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol is a bicyclic compound notable for its unique structural features, including an aminomethyl group and a hydroxymethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which warrant further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NO2, with a molecular weight of approximately 157.21 g/mol. Its structure allows for various chemical interactions, making it a candidate for multiple biological applications.

Property Value
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Bicyclic StructureYes
Functional GroupsAminomethyl, Hydroxymethyl

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial properties, although specific data on this compound is limited.
  • Immunomodulatory Activity : The compound may influence immune responses, potentially modulating cytokine production and immune cell activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets in biological systems:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, enhancing binding affinity to target proteins or enzymes.
  • Chemical Reactivity : The hydroxymethyl group can participate in nucleophilic substitution reactions, potentially modifying biological pathways.

Case Studies and Experimental Findings

While direct studies on this compound are sparse, related compounds have shown promising results:

  • Antibacterial Activity : A study demonstrated that related bicyclic compounds exhibited significant antibacterial effects against various pathogens, suggesting a potential avenue for further research on this compound .
  • Immunomodulatory Effects : Research on structurally similar compounds indicated their ability to modulate immune responses, affecting the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

Common Synthetic Routes

Step Description
CyclizationFormation of the bicyclic core from suitable precursors
Functional Group AdditionIntroduction of the aminomethyl and hydroxymethyl groups
PurificationUse of chromatography or crystallization to isolate the product

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step processes, often starting with bicyclic precursors. A key step involves photochemical [2+2] cycloaddition of 1,5-dienes to form the oxabicyclohexane core . Subsequent functionalization introduces the aminomethyl and hydroxymethyl groups. For example, nucleophilic substitution or reductive amination may be employed.
  • Critical Parameters :

  • Photochemical conditions : UV light wavelength and solvent polarity affect cycloaddition efficiency.
  • Temperature : Lower temperatures (e.g., 20°C) favor selective amination, while higher temperatures (60°C) accelerate side reactions .
  • Reagents : N,N-diisopropylethylamine (DIPEA) in DMF is commonly used for amination steps, yielding ~66% purity .
    • Table 1 : Example Synthesis Data
StepReagents/ConditionsYieldReference
CycloadditionUV light, THF70-80%
AminationDIPEA, DMF, RT66%

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies stereochemistry and functional groups. The bicyclic structure shows distinct proton splitting (e.g., bridgehead protons at δ 3.2–4.0 ppm) .
  • LC-MS : Confirms molecular weight (e.g., m/z = 320.2 [M+H]⁺) and purity .
  • X-ray crystallography : Resolves absolute configuration, critical for medicinal chemistry applications .

Advanced Research Questions

Q. How do solvolysis and fragmentation pathways compete in derivatization reactions, and how can they be controlled?

  • Mechanistic Insight : Solvolysis of brosylates (e.g., compound 24 ) proceeds via SN2 displacement or fragmentation, depending on leaving group ability and solvent . For example:

  • Polar aprotic solvents (e.g., DMSO) favor fragmentation, producing alkenes or ketones.
  • Nucleophilic solvents (e.g., ethanol) promote substitution, retaining the bicyclic core.
    • Experimental Design :
  • Kinetic Studies : Monitor product ratios under varying temperatures (25–80°C) and solvents.
  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in fragmentation products .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodology :

  • Docking Simulations : Model interactions with enzymes (e.g., cytochrome P450) using Schrödinger Suite or AutoDock. The aminomethyl group shows high affinity for hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
    • Case Study : The compound’s structural similarity to neurotransmitters suggests potential GABA receptor modulation, validated via patch-clamp electrophysiology .

Q. How can contradictory data on oxidation products be resolved?

  • Analysis : Discrepancies arise from reagent choice (e.g., KMnO₄ vs. CrO₃) and pH. For example:

  • KMnO₄ in acidic conditions : Oxidizes hydroxymethyl to carboxylic acid.
  • CrO₃ in neutral conditions : Yields aldehydes .
    • Resolution Protocol :

Control Experiments : Repeat reactions with standardized reagent concentrations.

HPLC-PDA : Quantify product ratios using UV-Vis spectra (e.g., aldehydes absorb at ~280 nm).

Experimental Design and Data Interpretation

Q. What in vitro assays evaluate the compound’s bioactivity, and how are confounding factors mitigated?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation).
    • Confounding Factors :
  • Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity.
  • pH Stability : Pre-test compound stability in assay media via LC-MS .

Tables for Key Data

Table 2 : Oxidation Reagent Comparison

ReagentConditionsMajor ProductYieldReference
KMnO₄H₂SO₄, 0°CCarboxylic acid75%
CrO₃Acetone, RTAldehyde60%

Table 3 : Biological Activity Data

AssayTargetResultReference
MICS. aureus32 µg/mL
IC₅₀HEK-293>100 µM

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